Mannosyl-1-phosphorylundecaprenol

Description

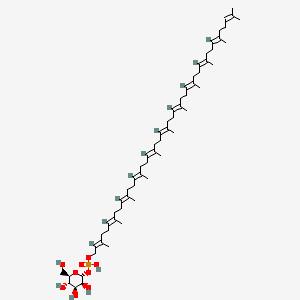

Structure

2D Structure

Properties

CAS No. |

19427-26-0 |

|---|---|

Molecular Formula |

C61H101O9P |

Molecular Weight |

1009.4 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |

InChI |

InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61-/m1/s1 |

InChI Key |

IGWCSVFNNDSUBK-IIQFAAMESA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Contextualization As a Lipid Linked Glycan Intermediate

Mannosyl-1-phosphorylundecaprenol belongs to a class of molecules known as lipid-linked saccharide intermediates. Its structure comprises a mannose sugar residue linked via a phosphate (B84403) group to undecaprenol (B103720), a long-chain isoprenoid alcohol containing eleven isoprene (B109036) units. ontosight.ai This lipid tail anchors the molecule within the cell membrane, allowing for the translocation of the attached mannose unit from the cytoplasm to the extracytoplasmic space where glycan assembly occurs.

The biosynthesis of this compound is an enzymatically controlled process. The enzyme undecaprenyl-phosphate mannosyltransferase (EC 2.4.1.54) catalyzes the transfer of a mannose residue from GDP-alpha-D-mannose to undecaprenyl phosphate, resulting in the formation of D-mannosyl-1-phosphoundecaprenol and GDP. genome.jpenzyme-database.org This reaction is fundamental for providing the mannosyl units required for the elongation of glycan chains. In many bacteria, these chains are integral to the synthesis of peptidoglycan, lipopolysaccharides, and other cell envelope components that are crucial for cell viability and structural integrity. ontosight.aiasm.org

Table 1: Key Components in the Biosynthesis of this compound

| Component | Role |

|---|---|

| GDP-alpha-D-mannose | Donor of the mannose residue |

| Undecaprenyl phosphate | Lipid carrier molecule anchored in the cell membrane |

| Undecaprenyl-phosphate mannosyltransferase | Enzyme catalyzing the transfer of mannose |

| D-mannosyl-1-phosphoundecaprenol | The resulting lipid-linked mannose intermediate |

| GDP | Byproduct of the reaction |

Historical Discoveries and Early Characterization

Undecaprenyl-phosphate Mannosyltransferase (EC 2.4.1.54)

The primary enzyme responsible for the synthesis of this compound is undecaprenyl-phosphate mannosyltransferase, classified under the Enzyme Commission (EC) number 2.4.1.54. wikipedia.orgcreative-enzymes.com This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases, which catalyze the transfer of a mannose residue to a lipid carrier molecule. ontosight.aiwikipedia.org

Catalytic Reaction and Substrate Requirements

GDP-α-D-mannose + Undecaprenyl phosphate ⇌ GDP + D-Mannosyl-1-phosphoundecaprenol wikipedia.orgqmul.ac.ukebi.ac.uk

Guanosine (B1672433) diphosphate-α-D-mannose (GDP-α-D-mannose) serves as the activated sugar donor in this reaction. wikipedia.orgglpbio.com This nucleotide sugar provides the mannose unit that is transferred to the lipid acceptor. wikipedia.org The use of GDP-α-D-mannose is a common strategy in cellular metabolism for the synthesis of mannose-containing glycoconjugates. glpbio.comebi.ac.uk

The lipid acceptor in this biosynthetic pathway is undecaprenyl phosphate (Und-P). wikipedia.orgwikipedia.org This long-chain polyisoprenoid lipid, also known as bactoprenol (B83863) phosphate, functions as a lipid carrier that shuttles hydrophilic sugar precursors across the hydrophobic environment of the cell membrane. nih.govwikipedia.orginternationalscholarsjournals.comasm.org The availability of undecaprenyl phosphate is crucial for the biosynthesis of various cell wall components, including peptidoglycan and lipopolysaccharides. wikipedia.orgasm.orgresearchgate.net

The enzymatic reaction yields two products: guanosine diphosphate (B83284) (GDP) and D-mannosyl-1-phosphoundecaprenol. wikipedia.org GDP is released from the sugar donor, while D-mannosyl-1-phosphoundecaprenol represents the lipid-linked sugar intermediate that will be further utilized in the assembly of complex polysaccharides. wikipedia.orgnih.gov

Enzyme Naming Conventions and Systematic Nomenclature

The enzyme responsible for this reaction is known by several names, reflecting its function and the substrates involved. The accepted name is undecaprenyl-phosphate mannosyltransferase . qmul.ac.ukenzyme-database.org

| Nomenclature Type | Name |

| Accepted Name | undecaprenyl-phosphate mannosyltransferase qmul.ac.ukenzyme-database.org |

| Systematic Name | GDP-α-D-mannose:undecaprenyl-phosphate D-mannosyltransferase wikipedia.orgqmul.ac.uk |

| Other Common Names | GDP mannose-undecaprenyl phosphate mannosyltransferase, Guanosine diphosphomannose-undecaprenyl phosphate mannosyltransferase, GDP-D-mannose:lipid phosphate transmannosylase ontosight.aiwikipedia.orgcreative-enzymes.com |

The systematic name, GDP-α-D-mannose:undecaprenyl-phosphate D-mannosyltransferase , provides a more detailed description of the reaction, specifying the donor (GDP-α-D-mannose), the acceptor (undecaprenyl-phosphate), and the type of transfer (D-mannosyltransferase). wikipedia.orgqmul.ac.uk

Enzymatic Cofactor and Modulator Dependencies

The catalytic activity of undecaprenyl-phosphate mannosyltransferase has been shown to be dependent on the presence of certain cofactors and can be influenced by modulators. Research has indicated that the enzyme requires phosphatidylglycerol for its activity. wikipedia.orgqmul.ac.ukexpasy.orggenome.jp While the precise role of this phospholipid is a subject of ongoing investigation, it is believed to be essential for maintaining the proper conformation and function of this membrane-associated enzyme.

Phosphatidylglycerol Requirement

A notable characteristic of the mannosyltransferase responsible for the synthesis of this compound is its requirement for an amphipathic compound, with phosphatidylglycerol being particularly effective. enzyme-database.organnualreviews.org Phosphatidylglycerol is a major lipid component in the membranes of many bacteria, including Micrococcus lysodeikticus. annualreviews.org The presence of this phospholipid is essential for optimal enzyme activity. enzyme-database.organnualreviews.orggenome.jp While the requirement is not strictly specific to phosphatidylglycerol, it fulfills the need for a surface-active compound to facilitate the enzymatic reaction. annualreviews.orgresearchgate.net

Divalent Cation (e.g., Mg++) Activation

The enzymatic synthesis of this compound demonstrates a requirement for divalent cations for optimal activity, with Magnesium (Mg++) being a key activator. annualreviews.orgresearchgate.net Studies on the mannosyltransferase from various sources have consistently shown that the presence of Mg++ enhances the rate of reaction. annualreviews.org For instance, in Micrococcus lysodeikticus, optimal activity of the mannosyl-l-phosphoryl-undecaprenol synthetase is observed in the presence of Mg++. annualreviews.org Similarly, research on other glycosyltransferases has highlighted the role of divalent cations like Mg++ and Manganese (Mn++) in stimulating enzyme activity. pnas.orgresearchgate.netnih.gov While some mannosyltransferases can function in the presence of other divalent cations or even in their absence under certain conditions, Mg++ is generally considered a primary activator for the synthesis of this specific mannolipid. pnas.orgnih.gov

Origin and Identification of Enzyme Activity in Diverse Organisms

The enzyme undecaprenyl-phosphate mannosyltransferase, responsible for the synthesis of this compound, has been identified and characterized in a wide range of organisms, from bacteria to plants.

Micrococcus lysodeikticus (Micrococcus luteus)

Micrococcus lysodeikticus (now reclassified as Micrococcus luteus) has been a primary model organism for studying the biosynthesis of mannan and its precursors. nih.govnih.gov In this bacterium, the enzyme that synthesizes this compound is membrane-bound. nih.gov Specifically, the plasma membrane fraction is capable of synthesizing this mannolipid from GDP-mannose, whereas isolated mesosomal vesicles are not, indicating a specific localization of the enzyme activity. nih.gov The undecaprenyl phosphate acceptor lipid in M. lysodeikticus is functionally active in the synthesis of other bacterial polysaccharides, highlighting its role as a versatile carrier. annualreviews.org

Phaseolus aureus

The presence of mannosyltransferase activity has also been documented in the plant kingdom, specifically in Phaseolus aureus (mung bean). wikipedia.orgnih.gov A solubilized enzyme preparation from P. aureus hypocotyls was shown to contain mannosyltransferase activity that utilizes GDP-α-D-mannose as the sugar donor. nih.gov This enzyme is involved in the synthesis of a β-(1→4)-linked mannan. nih.gov The identification of this activity in P. aureus underscores the conservation of this biosynthetic pathway across different biological kingdoms. wikipedia.org

Mycobacterium smegmatis and Mycobacterium tuberculosis

In the genus Mycobacterium, which includes the pathogenic species M. tuberculosis, the synthesis of mannosylated molecules is crucial for the structure of the cell wall and for the organism's interaction with the host immune system. nih.govnih.govplos.orgucsd.edu The enzymatic synthesis of mannosyl-1-phosphoryl-decaprenol (a closely related polyprenol phosphate) has been demonstrated in a cell-free system of Mycobacterium tuberculosis. nih.gov In Mycobacterium smegmatis, the synthesis of mannose-containing glycolipids, such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM), relies on polyprenol phosphate-based mannose donors. nih.govplos.org The enzyme Ppm1, a polyprenyl monophosphomannose synthase, is responsible for synthesizing the essential mannosylated lipid donor and is vital for the survival of mycobacteria. plos.org

Other Prokaryotic and Plant Sources

The synthesis of mannosyl-phosphoryl-polyisoprenols is a widespread process. Besides the aforementioned organisms, the relevant enzyme activity has been found in various other prokaryotic sources. nih.gov For instance, the functional interchangeability of the undecaprenol phosphate acceptor between M. lysodeikticus and Staphylococcus aureus in different biosynthetic systems suggests the presence of a similar enzymatic machinery in S. aureus. annualreviews.org Furthermore, the enzyme has been identified in cotton fibers, indicating its role in plant cell wall biosynthesis. wikipedia.org The conservation of this pathway highlights its fundamental importance in the biology of a diverse array of organisms. nih.gov

Structural Biology and Mechanistic Insights of Undecaprenyl-phosphate Mannosyltransferase

Undecaprenyl-phosphate mannosyltransferase (EC 2.4.1.54) is an integral membrane glycosyltransferase that plays a pivotal role in the biosynthesis of various cell wall components in bacteria, including lipopolysaccharides and peptidoglycan. nih.govfrontiersin.org This enzyme catalyzes the transfer of a mannose residue from a guanosine diphosphate-mannose (GDP-mannose) donor to the lipid carrier undecaprenyl phosphate. nih.govwikipedia.org The resulting product, D-mannosyl-1-phosphoundecaprenol, serves as a crucial precursor for further glycosylation reactions. frontiersin.org The enzyme is known to be present in a range of bacteria, including Micrococcus luteus, Mycobacterium smegmatis, and Phaseolus aureus. nih.govwikipedia.org

The enzymatic reaction is as follows: GDP-mannose + undecaprenyl phosphate ⇌ GDP + D-mannosyl-1-phosphoundecaprenol wikipedia.org

This catalytic activity is dependent on the presence of phosphatidylglycerol, a cofactor that is essential for the enzyme's function. nih.govwikipedia.org

While the biochemical function of undecaprenyl-phosphate mannosyltransferase is well-established, a high-resolution, experimentally determined three-dimensional structure of this specific enzyme is not yet available in the public domain. However, significant insights into its potential architecture and catalytic mechanism can be gleaned from studies of related polyprenyl-phosphate glycosyltransferases, such as ArnC from Gram-negative bacteria and the PIM mannosyltransferases from Mycobacterium tuberculosis.

Polyprenyl phosphate glycosyltransferases are a class of membrane-bound enzymes that facilitate the transfer of sugar moieties from activated donors to a polyprenyl lipid acceptor. nih.gov The general structure of these enzymes typically comprises two main domains: a cytosolic catalytic domain with a characteristic GT-A or GT-B fold, and a transmembrane domain that anchors the enzyme within the lipid bilayer. nih.gov

The catalytic mechanism of these enzymes often involves a conformational transition upon substrate binding. nih.gov In the case of ArnC, the binding of the nucleotide-sugar donor induces a change in the enzyme's conformation, which is thought to be crucial for catalysis. nih.gov The active site of these glycosyltransferases typically contains conserved residues that are essential for coordinating the substrates and facilitating the transfer of the glycosyl group. For example, in the mannosyltransferase PimA from Mycobacterium tuberculosis, which is involved in phosphatidyl-myo-inositol mannoside (PIM) biosynthesis, specific amino acid residues within the active site are critical for binding GDP-mannose and the phosphatidyl-myo-inositol acceptor. nih.govacs.org Molecular dynamics simulations of PimA have provided a deeper understanding of the mannose transfer mechanism, highlighting the roles of key residues in substrate recognition and catalysis. nih.govacs.org

While direct structural data for undecaprenyl-phosphate mannosyltransferase is lacking, the wealth of information on related enzymes provides a strong foundation for understanding its function. Future structural and mechanistic studies on this specific enzyme will be invaluable for a complete understanding of bacterial cell wall biosynthesis and could pave the way for the development of novel antimicrobial agents targeting this essential pathway.

| Feature | Description | Source |

| Enzyme Name | Undecaprenyl-phosphate mannosyltransferase | nih.govwikipedia.org |

| EC Number | 2.4.1.54 | nih.govwikipedia.org |

| Reaction | GDP-mannose + undecaprenyl phosphate ⇌ GDP + D-mannosyl-1-phosphoundecaprenol | wikipedia.org |

| Enzyme Family | Glycosyltransferases (Hexosyltransferases) | nih.govwikipedia.org |

| Cofactor | Phosphatidylglycerol | nih.govwikipedia.org |

| Substrates | GDP-mannose, Undecaprenyl phosphate | wikipedia.org |

| Products | GDP, D-mannosyl-1-phosphoundecaprenol | wikipedia.org |

| Organisms | Micrococcus luteus, Mycobacterium smegmatis, Phaseolus aureus | nih.govwikipedia.org |

Metabolic Pathways Interfacing with Mannosyl 1 Phosphorylundecaprenol Synthesis

Precursor Biosynthesis Pathways

The generation of mannosyl-1-phosphorylundecaprenol is contingent on the steady supply of its two fundamental building blocks: the activated sugar nucleotide GDP-mannose and the lipid carrier undecaprenyl phosphate (B84403). The biosynthetic pathways for these precursors are highly conserved and subject to complex regulatory mechanisms to ensure cellular homeostasis.

GDP-Mannose Generation from Mannose-1-phosphate

Guanosine (B1672433) diphosphate-mannose (GDP-mannose) is a pivotal nucleotide sugar that serves as the primary donor of mannose for the synthesis of a wide array of glycoproteins and polysaccharides. nih.gov Its production from mannose-1-phosphate is a key control point in these biosynthetic cascades. The synthesis of GDP-mannose begins with the glycolytic intermediate fructose-6-phosphate, which is converted to mannose-6-phosphate (B13060355) by phosphomannose isomerase (PMI). nih.gov Subsequently, phosphomannomutase (PMM) isomerizes mannose-6-phosphate to mannose-1-phosphate. nih.govresearchgate.net

The final and committing step in GDP-mannose synthesis is catalyzed by the enzyme mannose-1-phosphate guanylyltransferase, also known as GDP-mannose pyrophosphorylase (GMPP). nih.govwikipedia.org This enzyme belongs to the family of nucleotidyltransferases and facilitates the reaction between guanosine triphosphate (GTP) and alpha-D-mannose 1-phosphate. wikipedia.orgcreative-enzymes.com The reaction results in the formation of GDP-mannose and pyrophosphate. wikipedia.orgcreative-enzymes.com

The enzyme is highly conserved across species, from bacteria to humans. nih.gov In many organisms, it is a key enzyme for cell wall integrity and protein glycosylation. nih.govresearchgate.net Structural studies of mannose-1-phosphate guanylyltransferase have revealed that it typically functions as a homodimer. creative-enzymes.com Each subunit is generally composed of an N-terminal sugar-binding domain, a central catalytic domain, and a C-terminal regulatory domain. nih.govcreative-enzymes.com The binding of substrates induces conformational changes that facilitate the catalytic process. nih.gov

| Enzyme | EC Number | Substrates | Products | Function |

|---|---|---|---|---|

| Mannose-1-phosphate Guanylyltransferase | 2.7.7.13 | GTP, α-D-Mannose 1-phosphate | GDP-mannose, Diphosphate (B83284) | Catalyzes the final step in GDP-mannose biosynthesis. wikipedia.orgcreative-enzymes.com |

The intracellular concentration of GDP-mannose is tightly regulated to meet the cellular demands for glycosylation and polysaccharide synthesis while avoiding wasteful overproduction. The activity of mannose-1-phosphate guanylyltransferase is subject to feedback inhibition by its product, GDP-mannose, which helps to maintain homeostasis of the nucleotide-sugar pool. creative-enzymes.com

The availability of the precursor, mannose-1-phosphate, is also a critical regulatory point. The expression and activity of the enzymes phosphomannose isomerase (PMI) and phosphomannomutase (PMM) are controlled by various cellular signals. researchgate.net In some organisms, the availability of exogenous mannose can significantly impact the intracellular GDP-mannose pool. For instance, in cultured fibroblasts from patients with certain congenital disorders of glycosylation where PMM activity is deficient, mannose supplementation can increase the cellular levels of GDP-mannose. oup.comoup.com This highlights the interplay between precursor availability and the regulation of the GDP-mannose pool. Furthermore, in some species, other proteins can interact with and modulate the activity of mannose-1-phosphate guanylyltransferase, adding another layer of regulation. researchgate.net Overexpression of the gene encoding this enzyme has been shown to increase cellular GDP-mannose levels and enhance protein mannosylation in some fungi. nih.gov

Undecaprenyl Phosphate Biogenesis and Recycling

Undecaprenyl phosphate (Und-P), also referred to as C55-P, is a 55-carbon isoprenoid lipid that is an essential carrier for the transport of sugar units across the cytoplasmic membrane in bacteria. asm.orgnih.gov It is indispensable for the biosynthesis of numerous cell wall components, including peptidoglycan, O-antigen, and teichoic acids. nih.govnih.gov

The biogenesis of undecaprenyl phosphate can occur through two main routes: de novo synthesis and recycling.

De novo synthesis : The de novo synthesis of undecaprenyl pyrophosphate (Und-PP) is catalyzed by the enzyme undecaprenyl pyrophosphate synthase (UppS). This enzyme sequentially adds eight isoprene (B109036) units from isopentenyl pyrophosphate to a farnesyl pyrophosphate starter molecule. nih.govasm.org Und-PP is then dephosphorylated to the active form, Und-P.

Recycling : During the biosynthesis of cell wall polymers, the sugar moieties are transferred from the lipid carrier to the growing polymer chain, releasing undecaprenyl pyrophosphate (Und-PP). asm.organr.fr This Und-PP must be dephosphorylated to Und-P to be reused in another round of synthesis. This recycling pathway is crucial for maintaining a sufficient pool of the lipid carrier. asm.org In Escherichia coli, several integral membrane phosphatases, including BacA and members of the PAP2 superfamily (YbjG, LpxT, and PgpB), are involved in the dephosphorylation of Und-PP. nih.gov While none of these enzymes are individually essential, their simultaneous inactivation is lethal, underscoring the importance of this recycling process. nih.gov

The pool of undecaprenyl phosphate is kept at low levels in the cytoplasmic membrane, and its availability can be a rate-limiting factor for cell wall synthesis. asm.org

| Process | Key Enzyme(s) | Description |

|---|---|---|

| De novo Synthesis | Undecaprenyl pyrophosphate synthase (UppS) | Synthesizes undecaprenyl pyrophosphate (Und-PP) from farnesyl pyrophosphate. asm.org |

| Recycling | BacA, YbjG, LpxT, PgpB (in E. coli) | Dephosphorylate Und-PP to the active undecaprenyl phosphate (Und-P) for reuse. nih.gov |

Integration within Global Cellular Metabolism

The synthesis of this compound is deeply embedded within the global metabolic network of the cell. The production of its precursors, GDP-mannose and undecaprenyl phosphate, links this pathway to central carbon metabolism, nucleotide biosynthesis, and isoprenoid synthesis.

The pathway to GDP-mannose originates from fructose-6-phosphate, a key intermediate in glycolysis, directly connecting the synthesis of this essential sugar nucleotide to the cell's primary energy and carbon metabolism. nih.gov The requirement for GTP in the final step further links it to purine (B94841) nucleotide biosynthesis. wikipedia.org GDP-mannose is a branching point in metabolism, as it is not only a precursor for this compound but also for a multitude of other essential molecules, including the glycan portions of glycoproteins and the repeating units of various cell surface polysaccharides. nih.govuniprot.org

Biological Functions and Roles in Prokaryotic Glycoconjugate Synthesis

Central Role in Bacterial Cell Wall Assembly

The bacterial cell wall is a complex and dynamic structure that provides shape and protection to the cell. Mannosyl-1-phosphorylundecaprenol, or its precursor undecaprenyl phosphate (B84403), is a universal carrier lipid in the synthesis of many of its components. nih.gov

Peptidoglycan, a hallmark of the bacterial cell wall, is a massive polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. wikipedia.orgsigmaaldrich.com While this compound is not directly a donor for the main glycan chain of peptidoglycan, its precursor, undecaprenyl phosphate (C55-P), is the essential lipid carrier for the peptidoglycan building blocks. nih.govsigmaaldrich.comontosight.ai

The process begins in the cytoplasm with the synthesis of UDP-activated precursors. The enzyme MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to undecaprenyl phosphate, forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I. mdpi.com Subsequently, the enzyme MurG adds a GlcNAc residue from UDP-GlcNAc to Lipid I, generating Lipid II. wikipedia.orgmdpi.com Lipid II is then flipped across the cytoplasmic membrane to the periplasmic face, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain. nih.govwikipedia.org Although the direct mannose carrier is not involved here, the pool of undecaprenyl phosphate is shared among various biosynthetic pathways, including those that do utilize this compound, highlighting the interconnectedness of these processes.

The O-antigen is the outermost component of the lipopolysaccharide (LPS) in Gram-negative bacteria and is a highly variable polysaccharide chain. cdnsciencepub.com Its synthesis typically follows the Wzx/Wzy-dependent pathway, which relies on an undecaprenyl pyrophosphate lipid carrier. cdnsciencepub.comcdnsciencepub.comresearchgate.net

In this pathway, the O-antigen repeating unit is assembled on the undecaprenyl pyrophosphate carrier at the cytoplasmic face of the inner membrane. researchgate.net This assembly involves the sequential action of various glycosyltransferases that add individual sugar residues. In cases where mannose is a component of the O-antigen repeating unit, this compound can serve as the mannosyl donor. For instance, in the synthesis of the O9 antigen of Escherichia coli, a mannose acceptor, glucosyldiphosphoundecaprenol, is involved. cdnsciencepub.comcdnsciencepub.com Similarly, in Salmonella typhimurium, the formation of the trisaccharide-lipid intermediate, mannosyl-rhamnosyl-galactosyl-pyrophosphoryl-undecaprenol, is a key step in O-antigen synthesis. asm.org Once the complete repeating unit is assembled on the lipid carrier, the flippase Wzx translocates it to the periplasmic side of the membrane. The polymerase Wzy then links the repeating units into a long polysaccharide chain, which is ultimately ligated to the lipid A-core of the LPS. cdnsciencepub.comresearchgate.net

Many bacteria are enveloped by a polysaccharide capsule that plays a crucial role in virulence by protecting the bacterium from host immune responses such as phagocytosis. ontosight.ainih.gov The biosynthesis of these capsular polysaccharides (CPS) often utilizes pathways analogous to O-antigen synthesis, including the Wzx/Wzy-dependent and ABC transporter-dependent pathways. ontosight.ainih.govnih.gov

In the Wzx/Wzy-dependent pathway for capsule formation, a repeating oligosaccharide unit is synthesized on an undecaprenyl phosphate lipid carrier at the inner membrane. nih.gov If mannose is a constituent of this repeating unit, this compound acts as the donor for the mannosyltransferase enzymes involved in the assembly. The completed lipid-linked repeating unit is then flipped to the periplasm by Wzx and polymerized by Wzy. nih.gov In synthase-dependent pathways, individual sugars are progressively added to the growing polysaccharide chain by a synthase complex, and here too, this compound can be the source of mannose residues. researchgate.net

This compound is also directly involved in the modification of the lipopolysaccharide core structure in some bacteria. These modifications can alter the surface properties of the bacterium and contribute to its interaction with the host. frontiersin.orgfrontiersin.org

A notable example is found in Rhizobium leguminosarum, where the mannosyltransferase LpcC utilizes a mannose donor to add a mannose residue to the inner 3-deoxy-D-manno-octulosonic acid (Kdo) moiety of the LPS precursor, Kdo2-lipid IVA. nih.govnih.gov This mannosylation of the LPS core demonstrates a direct role for a mannosyltransferase in modifying the core structure, and it is presumed that this compound can act as the mannosyl donor in such reactions. Heterologous expression of this lpcC gene in Salmonella and E. coli mutants results in the formation of a hybrid LPS with a mannosylated core, highlighting the functional conservation of this modification mechanism. nih.govnih.gov

Mannan (B1593421) Biosynthesis in Specific Organisms

Mannans are polymers of mannose that are found in the cell envelopes of various microorganisms, including some bacteria and yeasts. nih.govresearchgate.net this compound is a key intermediate in the synthesis of these mannose-based polymers. researchgate.netresearchgate.net

The biosynthesis of mannan polymers involves the enzymatic transfer of mannosyl units from a donor molecule to a growing mannan chain. Studies in Micrococcus lysodeikticus (now reclassified as Micrococcus luteus) have provided strong evidence that this compound is an obligatory intermediate in this process. researchgate.net The synthesis proceeds via the transfer of mannose from GDP-mannose to undecaprenyl phosphate to form this compound. Subsequently, mannosyltransferases catalyze the transfer of the mannosyl residue from this lipid carrier to the non-reducing end of a mannan polymer. nih.govresearchgate.net This process allows for the elongation of the mannan chain. Similar mechanisms have been described in other organisms, such as Mycobacterium tuberculosis, where a cell-free system was shown to synthesize mannosyl-1-phosphoryl-decaprenol. nih.gov

Research Findings on this compound in Glycoconjugate Synthesis

| Organism | Glycoconjugate | Pathway/Enzyme | Role of this compound/Precursor |

| Escherichia coli | O-Antigen (O9) | Wzx/Wzy-dependent | Precursor for mannosylated lipid intermediate |

| Salmonella typhimurium | O-Antigen | Wzx/Wzy-dependent | Formation of mannosyl-rhamnosyl-galactosyl-pyrophosphoryl-undecaprenol |

| Rhizobium leguminosarum | Lipopolysaccharide (LPS) Core | LpcC mannosyltransferase | Putative mannosyl donor for core modification |

| Micrococcus luteus | Mannan | Mannan biosynthesis | Obligatory mannosyl donor for polymer elongation |

| Mycobacterium tuberculosis | Mannan precursors | Mannosyltransferase | Synthesis of mannosyl-phosphoryl-polyprenol intermediates |

| General Bacteria | Peptidoglycan | MraY, MurG | Undecaprenyl phosphate is the lipid carrier for Lipid I and Lipid II |

| General Bacteria | Capsular Polysaccharide | Wzx/Wzy-dependent | Mannosyl donor for repeating unit assembly |

Membrane Localization of Mannan Synthesis Enzymes

The synthesis of mannan and other mannosylated structures is intrinsically linked to the cell membrane, where the key enzymatic machinery resides. The enzyme responsible for the synthesis of this compound, polyprenol phosphate mannose synthase (Ppm1), catalyzes the transfer of a mannosyl residue from GDP-mannose to a polyprenyl phosphate carrier. This process occurs on the cytoplasmic face of the plasma membrane. microbiologyresearch.org Once synthesized, the this compound is then available to be utilized by various glycosyltransferases.

In bacteria such as Streptomyces coelicolor, the polyprenol phosphate mannose synthase (Ppm1) is an integral membrane protein. microbiologyresearch.orgresearchgate.net Similarly, in Mycobacterium smegmatis, the enzymes responsible for synthesizing the polyprenyl phosphate backbone, the prenyl diphosphate (B83284) synthases, are found in both the cell membrane and the cytosol, highlighting the membrane-centric nature of this biosynthetic pathway. nih.gov The localization of these enzymes to the membrane is critical as it positions the lipid-linked mannose donor for subsequent translocation across the membrane or for use by other membrane-associated glycosyltransferases involved in the elongation of glycan chains on the cell surface. In Micrococcus lysodeikticus, the transfer of mannose from GDP-mannose to undecaprenyl phosphate is catalyzed by enzymes in the plasma membrane fraction. annualreviews.org

Glycoprotein and Glycolipid Formation in Prokaryotes

This compound is a key substrate in the formation of both glycoproteins and complex glycolipids, which are vital components of the prokaryotic cell envelope. These molecules are involved in a variety of processes including cell wall integrity, signaling, and host-pathogen interactions.

N-Linked Glycosylation Processes

While N-linked glycosylation, the attachment of a glycan to an asparagine residue, is well-characterized in eukaryotes and archaea, its occurrence in bacteria is less common but of significant importance. plos.orguniprot.org In the classical bacterial N-glycosylation pathway, an oligosaccharide is assembled on a lipid carrier, undecaprenyl pyrophosphate, and then transferred to the target protein. While the direct donor for the entire N-glycan is the lipid-linked oligosaccharide, the synthesis of this oligosaccharide can involve mannose residues. The mannose units within this assembled glycan are often derived from GDP-mannose. However, in specific contexts, this compound can serve as a donor for the elongation of mannan chains that may become part of larger N-linked glycan structures. The general mechanism involves the assembly of a precursor glycan on a lipid carrier in the endoplasmic reticulum (in eukaryotes) or the plasma membrane (in prokaryotes). thermofisher.comcreative-proteomics.com

O-Linked Glycosylation Processes

O-linked glycosylation, the attachment of a sugar to the hydroxyl group of a serine or threonine residue, is a widespread post-translational modification in prokaryotes. plos.orgresearchgate.net this compound is a direct and crucial mannose donor in the O-mannosylation of proteins in certain bacteria, particularly within the Actinobacteria. microbiologyresearch.org In Streptomyces coelicolor, for instance, the protein O-mannosyl transferase (Pmt) utilizes polyprenol phosphate mannose (PPM), the equivalent of this compound, to glycosylate proteins. microbiologyresearch.org This process is highly analogous to the initial steps of O-mannosylation in eukaryotes. microbiologyresearch.org The loss of PPM synthesis in these bacteria can lead to increased susceptibility to antibiotics that target cell wall biosynthesis, underscoring the importance of O-mannosylated proteins for cell envelope integrity. microbiologyresearch.org

Formation of Complex Glycolipids

This compound is a central intermediate in the biosynthesis of complex, mannose-containing glycolipids, which are particularly prominent in the cell walls of mycobacteria. These glycolipids, such as phosphatidylinositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM), are critical for the structural integrity of the mycobacterial cell envelope and play significant roles in the interaction with the host immune system. researchgate.net

The biosynthesis of these complex glycolipids is a stepwise process involving multiple mannosyltransferases. While the initial mannosylation steps in PIM synthesis utilize GDP-mannose as the donor, the subsequent elongation and branching of the mannan chains of LM and LAM rely on this compound as the mannose donor. microbiologyresearch.org For example, in Mycobacterium tuberculosis, the transfer of mannose to PIM4 to form PIM5 is mediated by an enzyme that uses PPM as the substrate. microbiologyresearch.org Synthetic analogues of the mannan core have been instrumental in confirming the activity of the polymerizing α-1,6-mannosyltransferases involved in LM biosynthesis, which utilize a polyprenyl-phosphate-mannose donor. researchgate.net

The following table summarizes key research findings related to the role of this compound in the synthesis of prokaryotic glycoconjugates.

| Organism | Glycoconjugate | Role of this compound | Reference |

| Streptomyces coelicolor | O-linked glycoproteins | Direct mannose donor for protein O-mannosyl transferase (Pmt) | microbiologyresearch.org |

| Mycobacterium smegmatis | Polyprenyl-phosphate-mannose | Precursor for cell wall components | nih.gov |

| Mycobacterium tuberculosis | Lipomannan (LM), Lipoarabinomannan (LAM) | Mannose donor for the elongation and branching of mannan chains | microbiologyresearch.orgresearchgate.net |

| Micrococcus lysodeikticus | Mannan | Undecaprenyl phosphate acts as a mannosyl acceptor from GDP-mannose | annualreviews.org |

Cellular and Subcellular Dynamics of Mannosyl 1 Phosphorylundecaprenol

Membrane Association and Translocation Mechanisms

The function of mannosyl-1-phosphorylundecaprenol is intrinsically linked to its location within the cell membrane. As a lipid carrier, its long, hydrophobic undecaprenyl tail anchors the molecule firmly within the lipid bilayer, while the polar mannosyl-1-phosphate headgroup is oriented towards the aqueous environment of the cytoplasm following its synthesis. nih.govbiorxiv.org

For this compound to serve as a mannose donor for the assembly of cell wall components and other glycoconjugates in the periplasm, it must be moved from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. This transmembrane movement, or "flipping," is a crucial and regulated step.

Research on the eukaryotic equivalent, mannosyl-phosphoryl-dolichol (MPD), provides significant insight into this process. Studies have demonstrated that the translocation of these lipid-linked sugars is not a spontaneous process but is mediated by specific membrane proteins known as flippases. nih.gov This translocation is a rapid, protein-dependent, and ATP-independent process. nih.gov The flippase exhibits high stereospecificity, preferentially translocating the naturally occurring isomer over its stereoisomers, indicating a highly specific binding pocket and catalytic mechanism. nih.gov Furthermore, the flippase recognizes structural features of the lipid tail, preferring the specific type of isoprene (B109036) units found in the natural lipid carrier. nih.gov While the exact molecular identity of the flippase for this compound in many bacteria remains to be definitively identified, it is understood to be a distinct entity from the flippases responsible for translocating other lipid intermediates, such as the large oligosaccharide-diphosphate-dolichol molecules. nih.gov

| Feature | Description |

| Membrane Anchor | The C55 undecaprenyl lipid tail embeds the molecule within the cytoplasmic membrane. |

| Initial Orientation | The mannosyl-1-phosphate headgroup is initially oriented towards the cytoplasm after synthesis. |

| Translocation | A protein-mediated "flipping" mechanism moves the molecule to the periplasmic leaflet. |

| Energy Requirement | The translocation process is ATP-independent. nih.gov |

| Specificity | The flippase enzyme is highly specific for the stereochemistry of the mannose linkage and the structure of the lipid carrier. nih.gov |

Spatial Regulation of Synthesis and Utilization

The synthesis and utilization of this compound are spatially segregated across the bacterial inner membrane, a fundamental aspect of its regulatory control.

Synthesis: The synthesis of this compound occurs at the cytoplasmic face of the inner membrane. Here, a membrane-associated mannosyltransferase catalyzes the transfer of a mannose residue from a soluble nucleotide sugar donor, typically GDP-mannose, to the lipid carrier undecaprenyl phosphate (B84403). nih.govbiorxiv.orgoup.com The substrates for this reaction, GDP-mannose and undecaprenyl phosphate, are both available on the cytoplasmic side of the membrane.

Utilization: Following its synthesis and subsequent translocation across the membrane, this compound is utilized as a mannosyl donor in the periplasm. nih.gov In this compartment, various glycosyltransferases, involved in pathways such as O-antigen biosynthesis for lipopolysaccharide or the formation of other cell surface glycans, transfer the mannose residue to growing acceptor molecules. nih.gov This spatial separation ensures that the anabolic pathways within the cytoplasm are distinct from the subsequent modification and assembly pathways occurring in the periplasm. This segregation prevents futile cycles and allows for independent regulation of the synthetic and utilization machinery.

| Process | Subcellular Location | Key Substrates/Products |

| Synthesis | Cytoplasmic face of the inner membrane | Substrates: GDP-mannose, Undecaprenyl phosphateProduct: this compound |

| Translocation | Across the inner membrane | Substrate: Cytoplasmic this compoundProduct: Periplasmic this compound |

| Utilization | Periplasmic face of the inner membrane | Substrate: this compoundProduct: Mannosylated acceptor molecule, Undecaprenyl phosphate |

Compartmentalization of Glycosylation Machinery

The distinct spatial localizations of synthesis and utilization are a direct result of the strict compartmentalization of the relevant enzymatic machinery.

The enzymes responsible for synthesizing this compound are integral or peripheral membrane proteins with their catalytic domains facing the cytoplasm. oup.com For instance, in Streptococcus pyogenes, the glycosyltransferase GtrB, a homolog of SccN in S. mutans, is implicated in the synthesis of the lipid-linked sugar donor Glc-P-Und (a glucose-containing analogue) and functions at the cytoplasmic membrane. nih.govbiorxiv.org These enzymes are positioned to access the cytoplasmic pool of nucleotide-sugar precursors. researchgate.net

Conversely, the glycosyltransferases that utilize this compound as a substrate have their active sites oriented towards the periplasm. biorxiv.org This orientation allows them to modify acceptor molecules that are being assembled in or transported into the periplasmic space. This enzymatic compartmentalization is a hallmark of the assembly of complex cell surface structures in bacteria. The cycle is completed when the resulting undecaprenyl phosphate is flipped back to the cytoplasmic leaflet to be re-used, although the mechanism of this return step is less well understood. This organized, multi-enzyme system, operating across the membrane bilayer, ensures the efficient and orderly construction of essential cell surface glycoconjugates. semanticscholar.org

| Enzyme Class | Function | Subcellular Location of Catalytic Domain |

| Mannosyltransferase (Synthesis) | Transfers mannose from GDP-mannose to undecaprenyl phosphate. | Cytoplasm oup.com |

| Flippase (Translocation) | Translocates this compound across the inner membrane. | Integral to the inner membrane nih.gov |

| Glycosyltransferase (Utilization) | Transfers mannose from this compound to an acceptor. | Periplasm biorxiv.org |

Genetic Regulation and Control of Mannosyl 1 Phosphorylundecaprenol Metabolism

Genes Encoding Undecaprenyl-phosphate Mannosyltransferase and Related Enzymes

The central enzyme in the formation of Mannosyl-1-phosphorylundecaprenol is Undecaprenyl-phosphate mannosyltransferase (UPM), which belongs to the family of glycosyltransferases (EC 2.4.1.54). wikipedia.org This enzyme catalyzes the transfer of a mannose residue from a donor, typically GDP-mannose, to the lipid carrier undecaprenyl phosphate (B84403). wikipedia.org The genes encoding this and related mannosyltransferases have been identified in various organisms.

In bacteria, these genes are often located within gene clusters responsible for the synthesis of specific polysaccharides. For example, in Escherichia coli, the biosynthesis of O8 and O9a O-antigens involves several mannosyltransferases that act on undecaprenol (B103720) phosphate-linked intermediates. nih.gov The pathway is initiated by the WecA enzyme, and the first dedicated mannosylation step is catalyzed by the GDP-mannose-dependent mannosyltransferase WbdC. nih.gov Subsequent mannose transfers are performed by enzymes like WbdB and the large, multi-domain WbdA proteins, which are responsible for polymerizing the mannan (B1593421) chain. nih.gov

In eukaryotes, an analogous pathway exists for the synthesis of N-linked glycans, which uses dolichol phosphate as the lipid carrier instead of undecaprenyl phosphate. The enzyme chitobiosyldiphosphodolichol beta-mannosyltransferase, encoded by the ALG1 gene in Saccharomyces cerevisiae and its human ortholog, catalyzes the first mannosylation step in the assembly of the dolichol-linked oligosaccharide precursor. nih.govnih.govethz.ch

The availability of the undecaprenyl phosphate substrate is also a critical control point. Its synthesis from undecaprenyl pyrophosphate (Und-PP) is managed by phosphatases, while Und-PP itself is synthesized by undecaprenyl pyrophosphate synthase, an essential enzyme encoded by the uppS gene. researchgate.net

The table below summarizes key genes involved in the synthesis of this compound and related pathways.

| Gene/Operon | Organism | Encoded Enzyme/Function | Pathway |

| wbdC, wbdB, wbdA | Escherichia coli | GDP-Manp-dependent mannosyltransferases | O-antigen Biosynthesis |

| mpt operon | Listeria monocytogenes | EII(t)(Man) phosphotransferase system permease | Glucose Transport & Regulation |

| uppS | Acinetobacter baumannii | Undecaprenyl pyrophosphate synthase | Undecaprenyl Phosphate Synthesis |

| ALG1 (HMT-1 in humans) | S. cerevisiae, Humans | Chitobiosyldiphosphodolichol beta-mannosyltransferase | N-glycan Precursor Synthesis (Dolichol-P) |

Transcriptional and Translational Control Mechanisms

The expression of genes encoding mannosyltransferases is tightly regulated to modulate the flux through glycosylation pathways. This control occurs primarily at the transcriptional level, governed by specific regulatory proteins and DNA sequence motifs.

A clear example of prokaryotic regulation is seen in Listeria monocytogenes. The expression of the mpt operon, which encodes a mannose phosphotransferase system, is controlled by two regulatory genes, manR and lmo0095. nih.gov Experimental evidence from real-time reverse transcription-PCR analysis showed that deleting manR resulted in a 100-fold decrease in mpt mRNA levels, while deleting lmo0095 led to a 10-fold reduction, indicating that ManR is a potent transcriptional activator of this system. nih.gov

In the analogous eukaryotic pathway, the transcriptional regulation of the human HMT-1 gene (the human ALG1 ortholog) has been studied in detail. nih.govnih.gov Research has identified a critical 200-base-pair region upstream of the gene's open reading frame that is responsible for both positive and negative regulation. nih.gov

Positive Regulation : Within this region, two GATA-1 motifs and one Sp1 motif have been shown to significantly upregulate the gene's transcription. nih.gov

Negative Regulation : A potent silencer element, identified as an overlapping NF-1/AP-2 motif, serves to downregulate transcription. nih.govnih.gov

The interplay of these positive and negative regulatory elements likely contributes to the variation in HMT-1 expression observed across different human tissues. nih.gov Further research in Saccharomyces cerevisiae on a different mannosyltransferase gene, OCH1, reveals additional layers of complexity, where its transcription is controlled by factors like Swi4, Skn7, and the Cdc4 protein via the ubiquitin-dependent degradation pathway. researchgate.net

Regulatory Networks Influencing this compound Levels and Activity

One of the most significant factors is the availability of the lipid carrier substrate, undecaprenyl phosphate (Und-P). The cellular pool of Und-P is critical, and its levels are controlled by the activity of enzymes like the Und-PP synthase UppS. researchgate.net In Acinetobacter baumannii, for instance, the level of Und-P is directly linked to the integrity of the cell envelope, antibiotic resistance, and even persistence in infection models. researchgate.net This establishes a regulatory link where the synthesis of the lipid carrier itself acts as a key control point for all subsequent glycosylation pathways that depend on it.

Furthermore, the enzymes that synthesize this compound can be part of larger regulatory circuits. In Listeria monocytogenes, the EII(t)(Man) permease, encoded by the mpt operon, not only transports mannose but also participates in glucose-mediated carbon catabolite repression (CCR). nih.gov This process represses the expression of other sugar utilization operons in the presence of a preferred carbon source like glucose. nih.gov This positions the mannosyltransferase system as a hub that influences the cell's broader metabolic state.

This network extends to the control of bacterial virulence. The same EII(t)(Man) system in Listeria contributes to the downregulation of key virulence genes located in the prfA virulence gene cluster. nih.gov This demonstrates a direct regulatory connection between mannose metabolism and the pathogenic potential of the bacterium.

Impact of Genetic Perturbations on Glycosylation Pathways

Defects in the genes controlling the synthesis of this compound or its eukaryotic analog can have profound and often severe consequences on cellular function and organismal health. These genetic perturbations disrupt the assembly of essential glycans, leading to a range of phenotypes from increased antibiotic susceptibility in bacteria to severe genetic disorders in humans.

In humans, mutations in the ALG1 gene, which catalyzes the first mannosylation step in the dolichol-P pathway, cause a severe inherited disease known as Congenital Disorder of Glycosylation type Ik (CDG-Ik). ethz.chnih.gov This genetic defect leads to a biochemical block, causing the accumulation of the precursor lipid-linked sugar, DolPP-GlcNAc2. ethz.ch The clinical consequences are severe and can include profound developmental delay, intractable seizures, liver dysfunction, coagulation defects, and in some cases, early death. nih.gov

In bacteria, genetic perturbations in related pathways can cripple the cell's ability to cope with environmental stress. A single nucleotide polymorphism in the uppS gene of Acinetobacter baumannii, which encodes the synthase for the Und-P precursor, results in reduced enzymatic activity and lower levels of the Und-P lipid carrier. researchgate.net This single genetic change renders the bacterium significantly more susceptible to membrane stress and various antibiotics. researchgate.net

These examples underscore the critical importance of tightly regulated mannosylation of lipid carriers. The table below summarizes the impact of specific genetic perturbations.

| Affected Gene | Organism | Pathway | Phenotype/Disorder |

| ALG1 | Humans | N-glycan Precursor Synthesis | Congenital Disorder of Glycosylation type Ik (CDG-Ik), with severe neurological and systemic symptoms. ethz.chnih.gov |

| uppS | A. baumannii | Undecaprenyl Phosphate Synthesis | Decreased Und-P levels, increased susceptibility to membrane stress and antibiotics. researchgate.net |

| mpt operon | L. monocytogenes | Glucose Transport & Regulation | Altered carbon catabolite repression and increased expression of virulence genes. nih.gov |

Advanced Research Methodologies and Experimental Approaches

In Vitro Enzymatic Synthesis and Kinetic Analysis

The cell-free synthesis of Mannosyl-1-phosphorylundecaprenol is catalyzed by the enzyme undecaprenyl-phosphate mannosyltransferase. wikipedia.org This enzyme facilitates the transfer of a mannose residue from a sugar donor, Guanosine (B1672433) diphosphate-mannose (GDP-mannose), to the lipid carrier undecaprenyl phosphate (B84403). wikipedia.org The reaction produces this compound and Guanosine diphosphate (B83284) (GDP). wikipedia.org

Kinetic analysis of this enzymatic reaction provides insights into the enzyme's efficiency and the factors that regulate its activity. Studies have shown that for optimal function, the mannosyltransferase from organisms like Micrococcus lysodeikticus requires the presence of magnesium ions (Mg²⁺) and an amphipathic substance, such as the major membrane lipid phosphatidylglycerol. annualreviews.org The pH of the environment also plays a crucial role; for analogous reactions, a higher pH (6.7-7.0) can favor the formation of the mannosylated lipid product over other potential reactions. nih.gov

Researchers utilize various assays to study the kinetics of this synthesis. For instance, colorimetric assays developed for related enzymes, like Mannose-1-phosphate guanylyl transferase (ManB) which produces the substrate GDP-mannose, allow for high-throughput screening of enzyme activity under different conditions. nih.gov Such assays help determine key kinetic parameters. nih.gov

Table 1: Key Kinetic Parameters and Conditions for Related Enzymatic Syntheses

| Parameter | Finding/Condition | Significance | Reference |

|---|---|---|---|

| Enzyme | Undecaprenyl-phosphate mannosyltransferase | Catalyzes the synthesis of this compound. | wikipedia.org |

| Substrates | GDP-mannose, Undecaprenyl phosphate | The essential building blocks for the synthesis. | wikipedia.org |

| Cofactor | Mg²⁺ | Required for optimal enzyme activity. | annualreviews.org |

| Activator | Phosphatidylglycerol | An amphipathic compound that enhances enzyme function. | annualreviews.org |

| Optimal pH | 6.7 - 7.0 | Favors the synthesis of the mannosylated lipid product in similar reactions. | nih.gov |

Isotopic Labeling and Mass Spectrometry for Pathway Elucidation

Tracing the metabolic fate of molecules is essential for understanding biosynthetic pathways. Isotopic labeling, coupled with mass spectrometry (MS), is a powerful technique for this purpose. nih.govdoi.org In the context of this compound, researchers use isotopically labeled precursors, such as [¹⁴C]mannose, which is incorporated into the GDP-mannose donor. nih.gov

When [¹⁴C]GDP-mannose is supplied in an in vitro system, the radioactivity can be tracked as it is transferred to undecaprenyl phosphate, forming radiolabeled [¹⁴C]this compound. nih.gov This allows for unambiguous confirmation of the precursor-product relationship and elucidation of the pathway.

Modern approaches utilize stable isotopes, like ¹³C, and high-resolution mass spectrometry. nih.gov This method, known as Stable Isotope Resolved Metabolomics (SIRM), can track individual carbon atoms from a tracer (e.g., ¹³C-glucose) as they flow through various metabolic networks, including the one that produces the mannose and lipid components of this compound. nih.govbiorxiv.org Tandem mass spectrometry (MS/MS) can further dissect the labeled product, revealing the isotopic enrichment in its constituent parts, such as the mannose headgroup and the undecaprenyl lipid tail. mdpi.com

Table 2: Isotopic Labeling Strategies for Pathway Analysis

| Method | Description | Application Example | Reference |

|---|---|---|---|

| Radioisotopic Labeling | Uses radioactive isotopes (e.g., ¹⁴C) to trace metabolic pathways. Product is detected by its radioactivity. | Tracing [¹⁴C]mannose from GDP-[¹⁴C]mannose to [¹⁴C]this compound. | nih.gov |

| Stable Isotope Labeling (SIL) | Uses non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N). Labeled metabolites are detected by their increased mass using MS. | Using ¹³C-labeled glucose to trace carbon flow into the mannose and lipid precursors. | nih.govdoi.org |

| Tandem Mass Spectrometry (MS/MS) | Fragments labeled molecules inside the mass spectrometer to pinpoint the location of the isotopic label within the structure. | Determining the ¹³C enrichment in the mannose versus the undecaprenyl portion of the molecule. | mdpi.com |

Genetic Engineering and Mutagenesis for Functional Analysis

To confirm the biological function of the enzymes involved in the synthesis of this compound, scientists employ genetic engineering and mutagenesis. These techniques involve modifying the genes that code for the enzymes of interest and observing the effect on the cell.

For example, researchers have created "knockdown" strains of Mycobacterium tuberculosis where the expression of the manB gene is significantly reduced. nih.gov ManB is the enzyme that produces GDP-mannose, a necessary precursor. These knockdown mutants exhibited decreased growth and altered cell membrane permeability, demonstrating the importance of this pathway for the bacterium's viability. nih.gov Similarly, creating a complete gene deletion (a "knockout" mutant) of an enzyme in the pathway can reveal its role in processes like cell growth, division, and virulence. plos.org

Site-directed mutagenesis is a more targeted approach where specific amino acids in an enzyme's active site are changed. nih.gov This can identify the precise residues responsible for binding the substrates (GDP-mannose and undecaprenyl phosphate) or for catalyzing the reaction. Analyzing the effect of these mutations on enzyme activity provides a detailed picture of how the enzyme works at a molecular level. nih.gov

Cell-Free System Reconstitution for Pathway Dissection

Cell-free systems provide a simplified and controlled environment to study complex biochemical pathways without the interference of other cellular processes. aps.org These systems contain the essential machinery for transcription and translation, allowing for the in vitro synthesis of specific enzymes. aps.org

Early studies successfully used cell-free extracts from Mycobacterium tuberculosis to demonstrate the enzymatic synthesis of a related compound, mannosyl-1-phosphoryl-decaprenol. nih.gov The reaction products were then isolated and identified using various chromatography techniques. nih.gov

More advanced methods involve reconstituting the entire pathway in a modular fashion. sdu.dk The enzymes, such as the undecaprenyl-phosphate mannosyltransferase, can be produced using a cell-free protein synthesis system. sdu.dk Since this enzyme is a membrane protein, it can be co-expressed with scaffold proteins that allow it to assemble into soluble "nanodiscs," which mimic a small patch of the cell membrane. nih.gov This enables the functional characterization of the membrane-bound enzyme in a soluble, stable, and controlled in vitro environment, allowing for precise dissection of the pathway's components and requirements. nih.gov

Advanced Imaging Techniques for Subcellular Localization Studies

Determining where this compound and its synthesizing enzymes are located within the cell is crucial to understanding their function. Early studies used cell fractionation, which involves breaking open cells and separating their components, such as the plasma membrane and internal vesicles. By testing these fractions, it was found that the synthesis of this compound occurs in the plasma membrane of bacteria like Micrococcus lysodeikticus. nih.gov

Modern research employs advanced imaging techniques for more precise localization in living cells. nih.gov To visualize the location of the synthesizing enzyme, its gene can be fused with a gene encoding a fluorescent protein, such as Green Fluorescent Protein (GFP). The resulting fusion protein (e.g., mannosyltransferase-GFP) will glow inside the cell, revealing its location.

Techniques like Light-Sheet Fluorescence Microscopy (LSFM) and Super-Resolution Microscopy (SRM), such as Structured Illumination Microscopy (SIM), allow for detailed, long-term imaging of proteins within living cells at high resolution. nih.govfrontiersin.org These methods can confirm a protein's association with specific subcellular structures, such as the plasma membrane or vesicles, providing a dynamic view of its localization during different cellular processes like growth and division. nih.govfrontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Guanosine diphosphate-mannose (GDP-mannose) |

| Undecaprenyl phosphate |

| Guanosine diphosphate (GDP) |

| Phosphatidylglycerol |

| Mannose-1-phosphate guanylyl transferase (ManB) |

| [¹⁴C]mannose |

| ¹³C-glucose |

| Mannosyl-1-phosphoryl-decaprenol |

Comparative Glycobiology and Evolutionary Perspectives

Distinction from Eukaryotic Dolichol Phosphate (B84403) Mannose (Dol-P-Man) Pathways

While both prokaryotes and eukaryotes utilize lipid-linked mannose donors, the systems they employ show significant differences, primarily revolving around the nature of the lipid carrier and the cellular context of the biosynthetic pathways. In eukaryotes, the analogous molecule is Dolichol Phosphate Mannose (Dol-P-Man). reactome.orgoup.com This compound serves as the essential mannosyl donor for critical glycosylation reactions occurring within the endoplasmic reticulum (ER), including the elongation of the precursor for N-linked glycosylation, O-mannosylation, C-mannosylation, and the assembly of glycosylphosphatidylinositol (GPI) anchors. researchgate.netembopress.orgnih.gov The synthesis of Dol-P-Man involves the transfer of mannose from GDP-mannose to dolichyl phosphate (Dol-P) on the cytosolic side of the ER, followed by the translocation of the resulting Dol-P-Man to the ER lumen. reactome.orgembopress.org

In contrast, Mannosyl-1-phosphorylundecaprenol is a key intermediate in bacteria for the synthesis of cell wall components like peptidoglycan. ontosight.ai The enzymatic synthesis involves the transfer of a mannose residue to undecaprenyl phosphate, a C55 polyisoprenoid lipid. nih.govontosight.ainih.gov This process occurs at the cytoplasmic membrane, equipping the cell with the necessary building blocks for its protective outer layers. nih.gov

The fundamental distinction between the prokaryotic and eukaryotic pathways lies in the structure of the polyisoprenyl phosphate lipid carrier. mit.edunih.gov Bacteria primarily utilize undecaprenyl phosphate (Und-P), a C55 lipid with unsaturated isoprene (B109036) units. nih.govnih.gov Eukaryotes, along with Archaea, use dolichol phosphates (Dol-P), which are generally longer-chain polyisoprenols (C80–C100) characterized by a saturated α-isoprene unit. nih.govmit.edunih.gov

This structural difference in the lipid anchor is significant. The saturation of the α-isoprene unit in dolichols, a feature shared by eukaryotes and archaea, may have emerged as a factor to increase the chemical stability of the lipid-diphosphate-linked intermediates used in N-glycosylation. nih.gov While the total abundance of these polyisoprenyl phosphates in the membranes of both prokaryotes and eukaryotes is similarly low, estimated at around 0.1-0.3% of total lipids, their structural divergence points to distinct evolutionary pressures and functional adaptations. mit.edunih.gov

Table 1: Comparison of Prokaryotic and Eukaryotic Lipid Carrier Systems for Mannose

| Feature | Prokaryotic System (Bacteria) | Eukaryotic System |

|---|---|---|

| Lipid-Linked Mannose Donor | This compound | Dolichol Phosphate Mannose (Dol-P-Man) |

| Lipid Carrier | Undecaprenyl Phosphate (Und-P) | Dolichol Phosphate (Dol-P) |

| Lipid Structure | C55 polyisoprenoid, α-isoprene unit is unsaturated. nih.govnih.gov | Longer chain (e.g., C80-C100), α-isoprene unit is saturated. nih.govnih.gov |

| Primary Cellular Location | Cytoplasmic membrane. nih.gov | Endoplasmic Reticulum (ER) membrane. researchgate.netnih.gov |

| Primary Biological Role | Precursor for cell wall components (e.g., peptidoglycan, lipopolysaccharide). ontosight.ainih.gov | Mannose donor for N-glycosylation, O-mannosylation, C-mannosylation, GPI-anchor synthesis. researchgate.netembopress.orgnih.gov |

This compound and Dol-P-Man are functional analogs; both act as activated mannose donors for the synthesis of complex carbohydrates. researchgate.netontosight.ai This functional convergence highlights a conserved biochemical strategy. However, the pathways have adapted to the distinct cellular architectures of prokaryotes and eukaryotes. The emergence of the eukaryotic endomembrane system, particularly the ER, provided a specialized compartment for protein glycosylation. nih.govbiologists.com The Dol-P-Man pathway is intricately integrated into the ER's machinery, with enzymes like the Dolichol-phosphate mannose synthase (DPMS) complex localized to the ER membrane. researchgate.netembopress.orgnih.gov In mammals, this complex consists of three subunits (DPM1, DPM2, and DPM3) that work together to ensure the stable expression, correct localization, and full catalytic activity of the enzyme. embopress.orgembopress.org

The prokaryotic system, lacking such internal compartments, performs these reactions at the cell's periphery, the cytoplasmic membrane. nih.gov This adaptation is crucial for the direct assembly and export of cell wall components. The evolution of these distinct lipid carrier systems, therefore, reflects the broader evolutionary trajectory from simpler prokaryotic cells to the complex, compartmentalized eukaryotic cell. biologists.com

Conservation of Polyisoprenyl Phosphate Glycosyltransferases Across Domains of Life

The enzymes responsible for transferring a sugar moiety to a polyisoprenyl phosphate carrier, known as polyisoprenyl phosphate glycosyltransferases, are found across all three domains of life. nih.govresearchgate.net This widespread distribution underscores their fundamental importance in biology. nih.gov Many of these enzymes, including those that synthesize this compound and Dol-P-Man, share a common structural architecture known as a GT-A fold. nih.govresearchgate.net This fold typically consists of two Rossmann-like domains and often requires a divalent metal ion, like Mg(II) or Mn(II), for activity. nih.gov

Despite significant sequence and structural homology, these enzymes can exhibit different reaction mechanisms and stereochemical outcomes. nih.gov This suggests a functional divergence from a common ancestral enzyme, allowing for the synthesis of a wide variety of glycoconjugates with different linkages and structures. The conservation of the core catalytic machinery, coupled with this functional plasticity, represents a powerful evolutionary tool for generating diverse cell surface structures. nih.gov

Evolutionary Significance of Lipid-Linked Sugar Intermediates in Cell Surface Biogenesis

The use of lipid-linked sugar intermediates like this compound is a universally conserved strategy for the biogenesis of cell surface glycans. mit.edunih.gov This mechanism elegantly solves a fundamental biochemical problem: how to transport hydrophilic sugar units, which are synthesized in the cytoplasm from nucleotide-sugar precursors, across a hydrophobic lipid membrane to the cell exterior or the lumen of an organelle. nih.govresearchgate.net

By attaching the sugar to a long-chain polyisoprenoid lipid (undecaprenol or dolichol), the cell creates an amphipathic intermediate that can be flipped across the membrane. nih.govresearchgate.net Once on the other side, the sugar can be transferred to a growing polysaccharide chain or directly to a protein. researchgate.netasm.org This strategy is a hallmark of numerous essential biosynthetic pathways, including:

Bacterial peptidoglycan synthesis . nih.gov

Bacterial O-antigen lipopolysaccharide (LPS) synthesis . cdnsciencepub.com

Eukaryotic and Archaeal N-linked protein glycosylation . nih.govasm.org

The ubiquity and central role of these lipid-linked intermediates in constructing the cellular interface with the outside world highlight their ancient origins and profound evolutionary significance. mit.edunih.gov The ability to create diverse and complex cell surface structures, facilitated by this lipid carrier system, has been a crucial factor in the evolution of cellular integrity, environmental adaptation, and intercellular communication. nih.govbiologists.com

Table of Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.